![molecular formula C19H26N6O2 B044137 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) CAS No. 124076-62-6](/img/structure/B44137.png)
4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound has minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. It has also been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) in lab experiments is its low toxicity towards normal cells. However, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide). One area of interest is its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Another area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a promising compound with potential applications in cancer research and other fields. Its low toxicity towards normal cells and ability to induce apoptosis in cancer cells make it a promising candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications in other areas.
Synthesemethoden
The synthesis of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) involves the reaction of 3-nitrobenzoic acid with 1,5-diaminopentane in the presence of a reducing agent such as iron powder. The resulting compound is then treated with hydrogen chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been found to have potential applications in the field of cancer research. Studies have shown that it has anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
CAS-Nummer |
124076-62-6 |
---|---|
Produktname |
4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) |
Molekularformel |
C19H26N6O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3-amino-4-[5-(2-amino-4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide |
InChI |
InChI=1S/C19H26N6O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9,20-21H2,(H3,22,23)(H3,24,25) |
InChI-Schlüssel |
VFOFCLHDSYTAFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N |
Andere CAS-Nummern |
124076-62-6 |
Synonyme |
3-amino-4-[5-(2-amino-4-carbamimidoyl-phenoxy)pentoxy]benzenecarboximi damide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.